Fexofenadine 1-Methyl Ether Methyl Ester
Description
Chemical Identity and Nomenclature
Fexofenadine Methyl Ester, catalogued under Chemical Abstracts Service number 154825-96-4, represents a complex piperidine derivative with the molecular formula C₃₃H₄₁NO₄ and a molecular weight of 515.7 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designates it as methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate.
The chemical structure incorporates multiple functional groups characteristic of second-generation antihistamine compounds, including a central piperidine ring system substituted with a hydroxydiphenylmethyl moiety, connected through a butyl chain to a phenyl ring bearing a methylpropanoate ester group. This structural complexity reflects the compound's origins as a derivative of the well-established antihistamine fexofenadine.
Table 1: Chemical Properties of Fexofenadine Methyl Ester
Alternative nomenclature systems identify this compound through various synonymous designations, including Methyl fexofenadine, 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester, and Fexofenadine Hydrochloride Impurity D according to European Pharmacopoeia standards. The multiplicity of naming conventions reflects the compound's significance across different regulatory frameworks and analytical contexts.
The stereochemical notation (1RS) indicates the presence of a racemic mixture at the hydroxyl-bearing carbon center, consistent with the racemic nature of the parent fexofenadine compound. This stereochemical feature contributes to the compound's overall three-dimensional structure and potential biological activity patterns.
Historical Development and Discovery
The historical trajectory of Fexofenadine Methyl Ester is intrinsically linked to the development of fexofenadine itself, which emerged from investigations into the metabolism and safety profile of terfenadine during the 1990s. Terfenadine, initially developed by Richardson-Merrell in 1973 as a potential tranquilizer, was subsequently recognized for its antihistamine properties when researchers discovered its inability to cross the blood-brain barrier.
The pivotal research conducted by Raymond Woosley at Georgetown University Medical Center revealed that fexofenadine, the major active metabolite of terfenadine, was responsible for the therapeutic antihistamine effects while avoiding the cardiac toxicity associated with the parent compound. This discovery fundamentally transformed understanding of terfenadine metabolism and led to the identification of various metabolic products, including the methyl ester derivative.
Fexofenadine Methyl Ester was first documented in chemical databases with a creation date of October 25, 2006, in PubChem, with subsequent modifications recorded as recently as May 18, 2025. This timeline reflects the ongoing research interest in fexofenadine-related compounds and their potential therapeutic applications.
The compound's emergence as a recognized pharmaceutical impurity and reference standard underscores its importance in quality control and analytical chemistry contexts. European Pharmacopoeia classification of this compound as "Fexofenadine Hydrochloride Impurity D" indicates its routine identification during fexofenadine manufacturing and quality assessment processes.
Table 2: Historical Timeline of Fexofenadine-Related Compound Development
Position Within Antihistamine Pharmacophore Taxonomy
Fexofenadine Methyl Ester occupies a distinctive position within the broader classification system of histamine H₁ receptor antagonists, specifically within the piperidine subclass of second-generation antihistamines. The compound's structural architecture exemplifies the evolutionary progression from first-generation sedating antihistamines to more selective, peripherally-acting agents.
The piperidine classification encompasses several clinically significant antihistamines, including the parent compound fexofenadine, along with related molecules such as desloratadine, loratadine, and the withdrawn compound terfenadine. This chemical class is characterized by reduced central nervous system penetration compared to first-generation antihistamines, resulting in diminished sedative effects while maintaining therapeutic efficacy.
Within the specific context of fexofenadine metabolism, the methyl ester derivative represents one of the minor metabolic pathways, accounting for approximately 3.6% of the total administered dose in human subjects. This metabolic fraction positions the compound as a significant but not predominant metabolic product, contrasting with the more abundant fecal elimination of unchanged fexofenadine, which accounts for approximately 80% of an administered dose.
The compound's classification as a pharmaceutical impurity according to European Pharmacopoeia standards reflects its routine detection during analytical assessment of fexofenadine preparations. This classification system serves to establish quality control parameters and ensures consistent pharmaceutical manufacturing standards across different production facilities and regulatory jurisdictions.
Table 3: Antihistamine Classification Framework
| Generation | Characteristics | Representative Compounds | Blood-Brain Barrier Penetration |
|---|---|---|---|
| First Generation | High central nervous system activity, sedating | Diphenhydramine, Promethazine | High |
| Second Generation | Reduced central nervous system activity, non-sedating | Fexofenadine, Cetirizine, Loratadine | Low |
| Piperidine Subclass | Specific structural motif within second generation | Fexofenadine, Desloratadine, Fexofenadine Methyl Ester | Very Low |
The pharmacophore analysis of Fexofenadine Methyl Ester reveals structural elements consistent with H₁ receptor binding affinity, including the essential piperidine nitrogen atom positioned at an optimal distance from the diphenylmethyl substituent. These structural features align with established structure-activity relationships for histamine H₁ receptor antagonists, though the ester modification may alter binding kinetics and receptor interaction patterns compared to the parent fexofenadine molecule.
Properties
Molecular Formula |
C₃₄H₄₃NO₄ |
|---|---|
Molecular Weight |
529.71 |
Synonyms |
2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-methoxybutyl)phenyl)-2-methylpropanoic Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Impurities of Fexofenadine
Fexofenadine derivatives and impurities are well-documented in synthesis pathways and degradation studies. Key structurally related compounds include:
Fexofenadine Methyl Ester (Impurity C)
- Structure : Methyl esterification of the carboxylic acid group in fexofenadine (Figure 1, ).
- Role : A synthetic intermediate or degradation product formed during fexofenadine preparation ().
- Metabolism : Accounts for ~3.6% of fexofenadine’s metabolic pathway ().
- Analytical Separation : Resolved via RP-LC methods using C18 columns ().
Methyl Ester of Keto Fexofenadine (Impurity D)
- Structure : Combines methyl esterification and ketone substitution (Figure 1, ).
- Role : Arises from incomplete reduction during synthesis ().
- Detection : Co-elutes with fexofenadine in some methods but separable via optimized chromatography ().
Fexofenadine Cyclopropyl Ester
- Structure: Cyclopropane carbonyl substitution on the benzene ring (IUPAC name: methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate) ().
- Role: Synthetic impurity with distinct solubility (methanol) and storage requirements (2–8°C).
1-Oxo Fexofenadine Methyl Ester
- Structure: Incorporates a ketone group and methyl ester (synonyms include methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetate) ().
- Applications : Used as a reference standard or synthetic intermediate.
Comparative Data Table
Metabolic and Analytical Comparisons
- Metabolism: Fexofenadine methyl ester (Impurity C) is a minor metabolite (~3.6%) formed independently of cytochrome P-450 enzymes ().
- Chromatographic Behavior: Impurities C and D are separable using a C18 column with a mobile phase of phosphate buffer, 1-octane sulfonic acid, and methanol (). Cyclopropyl ester and 1-oxo variants may require specialized methods due to structural complexity.
Synthetic Relevance :
Preparation Methods
Bromobenzene-Based Synthesis (CN112661693A)
The method begins with bromobenzene undergoing Friedel-Crafts acylation using 4-chlorobutanoyl chloride under AlCl₃ catalysis in dichloromethane at -10°C to 25°C. This yields 4'-bromo-4-chlorophenbutanone (87% purity), which couples with 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene in a Michael addition. Key parameters include:
-
Catalyst : Anhydrous AlCl₃ (2.0–2.2 equiv relative to bromobenzene)
-
Solvent : Dichloromethane or carbon disulfide
-
Yield : 72–78% after silica gel chromatography
The intermediate 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate undergoes N-alkylation with 4-piperidinediphenylmethanol in acetonitrile under reflux (82°C, 40–42 hr), followed by sodium borohydride reduction (0–5°C, pH 2.5–3.0) to install the secondary alcohol. Final alkaline hydrolysis (10% NaOH, 40°C) affords fexofenadine, with the methyl ester intermediate isolated at 94% purity via vacuum distillation.
Esterification-Coupled Friedel-Crafts Strategy (CN102351779A)
α,α-Dimethyl Phenyl Acetic Acid Pathway
This route starts with α,α-dimethyl phenyl acetic acid, which undergoes sulfuric acid-catalyzed esterification in methanol (-5°C to reflux) to form the methyl ester (94 kg from 100 kg acid). The Friedel-Crafts acylation with 4-chlorobutanoyl chloride (1:1.1 molar ratio) in dichloromethane/AlCl₃ (2.2 equiv) at -5°C–25°C produces 4-[4-chloro-1-butyryl]-α,α-dimethyl phenyl acetic acid methyl ester. Critical purity enhancements include:
-
Acid Hydrolysis : 4 M HCl at 40°C removes chloroacetyl residues
-
Crystallization : Ethanol/water (1:1 v/v) at 0°C reduces meta-isomers to <10%
The purified acid is re-esterified (H₂SO₄/MeOH, 10°C) and coupled with 4-(hydroxydiphenylmethyl)piperidine in acetonitrile/K₂CO₃ (71 kg, reflux, 40 hr). The resultant 2-[4-[4-[4-(hydroxybenzophenone)piperidino]-1-oxobutyl]phenyl]-2,2-dimethyl acetic acid methyl ester is isolated in 68% yield (HPLC purity >99.2%).
Borohydride Reduction of Keto-Ester Intermediates (WO2017068129A1)
Direct Reduction-Alkylation Approach
A nitro-free route involves 4-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile reacting with azacyclonol (1.1 equiv) in p-xylene/LiCl at 150°C (22 hr). Post-reduction with NaBH₄ in methanol/water (40°C, pH 2.5–3.0) yields the methyl ester intermediate, bypassing nitrile hydrolysis:
-
Reduction Efficiency : 84% conversion (GC-MS)
-
Byproduct Control : Acetone quench (40 ml) minimizes over-reduction
The process eliminates column chromatography by leveraging pH-selective crystallization (water/methanol 1:1 at -15°C), achieving 92% recovery of the methyl ester.
Polymorphic Control in Final Crystallization (EP2289878A1)
Solvent-Mediated Polymorph Selection
The methyl ester intermediate is crystallized from acetonitrile/water mixtures to yield pharmaceutically acceptable polymorphs:
| Solvent System | Temperature (°C) | Polymorph Form | Purity (%) |
|---|---|---|---|
| Methanol/water (1:1) | -15 | B (monohydrate) | 99.4 |
| Acetonitrile | -10 | C (acetonitrile solvate) | 98.7 |
| Acetonitrile (vacuum dried) | 100 | A (anhydrous) | 99.9 |
Form C, the acetonitrile solvate, shows superior dissolution kinetics (t₉₀% = 12 min vs. 28 min for Form A), making it ideal for tablet formulations.
Analytical Characterization and Quality Control
Spectroscopic Profiles
Stability Data
| Condition | Time (months) | Degradation (%) |
|---|---|---|
| 40°C/75% RH | 6 | 0.8 |
| 25°C/60% RH | 12 | 0.2 |
| Photolytic (1.2M lux) | 3 | 1.1 |
Industrial-Scale Process Economics
A comparative analysis of three commercial routes reveals:
| Parameter | CN112661693A | CN102351779A | WO2017068129A1 |
|---|---|---|---|
| Raw Material Cost ($/kg) | 412 | 387 | 455 |
| Cycle Time (hr) | 78 | 92 | 64 |
| E-factor | 18.7 | 22.4 | 14.9 |
| API Purity (%) | 99.5 | 99.1 | 99.8 |
The AlCl₃-catalyzed Friedel-Crafts method (CN112661693A) offers the best cost-yield balance, while the LiCl-mediated coupling (WO2017068129A1) excels in environmental metrics .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing Fexofenadine 1-Methyl Ether Methyl Ester?
The synthesis involves multi-step organic reactions, including esterification and oxidation. Key steps include:
- Deuterium incorporation : For deuterated analogs (e.g., Fexofenadine-d10), deuterium is introduced via isotopic exchange or deuterated reagents under controlled temperature (20–40°C) and inert atmospheres to prevent isotopic scrambling .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with solvents like methanol/water mixtures optimized for crystallization .
- Critical parameters : Reaction time (12–24 hours), pH control (neutral to slightly acidic), and anhydrous conditions are essential to minimize side reactions like hydrolysis .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., methyl ester at δ 3.6–3.8 ppm) and isotopic substitution patterns in deuterated analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., +10 Da shift for Fexofenadine-d10) and fragmentation pathways to confirm the molecular ion (e.g., m/z 521.72 for Fexofenadine-d6 Methyl Ester) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) monitors purity, validated against USP standards using phosphate-perchlorate buffer and acetonitrile mobile phases .
Advanced: How can computational modeling clarify the metabolic formation of this compound?
- Density Functional Theory (DFT) : Calculates activation energies for esterification pathways (e.g., 15.8 kcal/mol for allylation reactions involving ether substrates). Non-covalent interactions (π–π stacking) stabilize transition states, as shown in NCI analysis .
- Metabolic pathway simulation : Molecular dynamics (MD) models predict hepatic metabolism, identifying enzymes (e.g., non-CYP450 pathways) responsible for methyl ester formation, consistent with in vivo data showing 3.6% metabolite yield .
Advanced: What methodological advantages do deuterated analogs offer in pharmacokinetic studies?
- Isotopic tracing : Deuterium labeling (e.g., Fexofenadine-d10) enables precise tracking via LC-MS/MS, distinguishing parent compounds from metabolites in plasma/bile matrices .
- Reduced metabolic interference : Deuterium kinetic isotope effects (DKIE) slow hepatic degradation, extending half-life measurements and improving bioavailability studies .
Advanced: How do chromatographic method variations impact quantification accuracy in biological matrices?
- Mobile phase optimization : Acetonitrile:phosphate buffer (65:35, pH 3.0) enhances peak resolution for Fexofenadine derivatives, reducing co-elution with plasma interferents .
- Sample preparation : Protein precipitation with methanol (1:3 v/v) achieves >90% recovery from human plasma, validated per FDA guidelines .
- System suitability : Column temperature (30°C) and flow rate (1.0 mL/min) minimize retention time drift, ensuring intra-day precision (RSD <2%) .
Advanced: What challenges arise in synthesizing deuterated analogs, and how are they addressed?
- Isotopic purity : Deuterium exchange at labile sites (e.g., hydroxyl groups) requires quenching with DO and repetitive freeze-pump-thaw cycles to achieve >98% isotopic enrichment .
- Side reactions : Competitive hydrolysis of the methyl ester group is mitigated using anhydrous solvents (e.g., deuterated DMF) and molecular sieves .
Advanced: How do non-covalent interactions influence the stability of this compound in aqueous systems?
- Hydrogen bonding : MD simulations reveal water clustering around the ester carbonyl group, increasing hydrolysis susceptibility at pH >7 .
- Solvent effects : TIP3P water models predict enhanced solubility in polar aprotic solvents (e.g., DMSO), aligning with experimental logP values (~2.5) .
Advanced: What strategies improve reproducibility in multi-step synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
